2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H30N2O4/c1-5-14-31-19-9-6-8-18(16-19)23-22-24(29)20-15-17(2)10-11-21(20)32-25(22)26(30)28(23)13-7-12-27(3)4/h6,8-11,15-16,23H,5,7,12-14H2,1-4H3 |
InChI Key |
PIBZLCUYWQYPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. It has been studied for its ability to inhibit specific enzymes and receptors involved in cancer progression. The interaction with tyrosine kinases, which play a critical role in cell growth and proliferation, has been particularly noted. The compound's structure allows it to effectively bind to the active sites of these enzymes, thereby blocking their activity and exerting therapeutic effects against cancer cells .
Biological Research
In biological studies, the compound has been utilized to investigate cell signaling pathways and molecular interactions. Its unique structural features enable it to act as a tool for probing biological mechanisms, contributing to our understanding of complex cellular processes .
Industrial Applications
Synthesis of Advanced Materials
The compound is explored for its potential use in the synthesis of advanced materials. Its unique functional groups make it a valuable building block for creating more complex molecules, which can be applied in various industrial contexts . The versatility of its chemical structure allows for modifications that can lead to new materials with desirable properties.
Chemical Properties and Mechanism of Action
The mechanism of action involves the compound's interaction with various molecular targets, particularly enzymes involved in signaling pathways. This interaction can lead to the inhibition of specific cellular processes that are crucial for tumor growth and proliferation.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of this compound using various cancer cell lines. Results demonstrated significant inhibition of cell proliferation at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Biological Mechanism Investigation
In another study, researchers investigated the biological mechanisms by which this compound affects cellular signaling pathways. Using biochemical assays, they showed that the compound effectively inhibited specific kinases involved in cancer cell survival, providing insights into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno[2,3-c]pyrrole-3,9-dione derivatives exhibit structural diversity due to variable substituents on the aryl, chromeno, and alkylamino groups. Below is a comparative analysis of the target compound with four analogues (Table 1):
Key Comparison Points:
Substituent Effects on Physicochemical Properties: The 3-propoxyphenyl group in the target compound increases lipophilicity compared to NCGC00538279’s polar 3,4-dimethoxyphenyl group . The dimethylamino moiety enhances water solubility relative to diethylamino derivatives (e.g., ), which have higher steric bulk .
Synthetic Flexibility :
- The one-pot MCR method accommodates diverse substituents (e.g., halogens, alkoxy groups) without compromising yield (92% success rate) .
- Electron-withdrawing groups (e.g., Cl in NCGC00538279) require shorter reaction times compared to electron-donating substituents .
Biological Relevance :
- NCGC00538279 acts as a selective ghrelin receptor (GHSR1a) ligand, suggesting that chloro and methoxy substituents may influence receptor binding .
- The target compound’s 7-methyl and 3-propoxyphenyl groups could modulate selectivity for other biological targets, though specific activity data is unavailable in the provided evidence.
Spectral Characterization :
- IR and NMR data for most derivatives confirm the presence of carbonyl (C=O, 1700–1730 cm⁻¹) and aromatic (1500–1600 cm⁻¹) functionalities .
Notes
Synthetic Advances: The one-pot MCR protocol enables rapid diversification of the chromeno[2,3-c]pyrrole scaffold, making it a valuable tool for medicinal chemistry .
Limitations : Biological data for the target compound is sparse; further studies are needed to correlate structural features with pharmacological activity.
Future Directions : Libraries of these compounds (223 examples) are under investigation for drug discovery applications .
Biological Activity
The compound 2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.5 g/mol. Its structure includes a chromeno-pyrrole core, which is known for various bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N2O4 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | BGKHGACJARJKQJ-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa and RD cells. The mechanism involves the inhibition of specific tyrosine kinases that play a crucial role in cancer cell signaling pathways .
Antioxidant Properties
The antioxidant activity of this compound has been highlighted in several studies. Chromeno[2,3-c]pyrrole derivatives have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor .
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as a glucokinase activator, which could be beneficial in managing diabetes by enhancing insulin sensitivity . Furthermore, its interaction with the main protease (Mpro) of SARS-CoV-2 suggests possible applications in antiviral therapies .
The biological effects of This compound are primarily attributed to its ability to bind to specific molecular targets:
- Tyrosine Kinases : The compound inhibits the activity of tyrosine kinases involved in cell growth and proliferation.
- Glucokinase : By activating glucokinase, it enhances glucose metabolism and insulin sensitivity.
- Antioxidant Mechanisms : It reduces oxidative stress by scavenging free radicals.
Study on Antitumor Activity
A study published in Molecules demonstrated that chromeno[2,3-c]pyrrole derivatives showed cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM. The study emphasized the structure-activity relationship (SAR) indicating that modifications on the phenyl ring significantly affect potency .
Antioxidant Efficacy Assessment
In another investigation, the antioxidant capacity was evaluated using DPPH and ABTS assays. The results indicated that the compound exhibited a strong ability to neutralize free radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid .
Q & A
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Methodology : Synthesize a 50-member library with systematic substituent variation (e.g., alkyl chain length on propoxyphenyl). Test cytotoxicity (MTT assay) and correlate with logP values and steric maps (CoMFA) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
